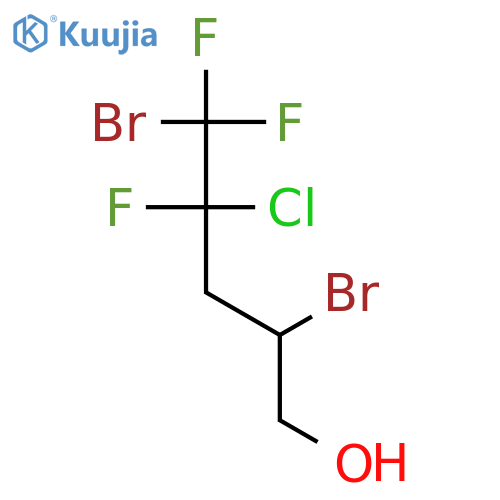

Cas no 757-04-0 (4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol)

757-04-0 structure

商品名:4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

- 757-04-0

- 2,5-Dibromo-4-chloro-4,4,5-trifluoropentan-1-ol

- DTXSID30382124

- AKOS007929992

- 2,5-DIBROMO-4-CHLORO-4,5,5-TRIFLUORO-1-PENTANOL

- MFCD00155736

-

- インチ: InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2

- InChIKey: ZXCKYRIOJOZVFC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 333.84055Da

- どういたいしつりょう: 331.84260Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C192625-2.5g |

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol |

757-04-0 | 2.5g |

$ 275.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620975-10g |

2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol |

757-04-0 | 98% | 10g |

¥2509.00 | 2024-07-28 | |

| TRC | C192625-1g |

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol |

757-04-0 | 1g |

$ 165.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620975-25g |

2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol |

757-04-0 | 98% | 25g |

¥3082.00 | 2024-07-28 |

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

757-04-0 (4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬